(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Medicinal Chemistry Building Block Differentiation Synthetic Accessibility

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (CAS 1351386-56-5) is a fused heterocyclic building block comprising a tetrahydropyran ring annulated to a pyrazole core, bearing a primary hydroxymethyl substituent at the 3-position. Its molecular formula is C₇H₁₀N₂O₂ with a molecular weight of 154.17 g/mol.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1351386-56-5
Cat. No. B1457943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
CAS1351386-56-5
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1COCC2=C1NN=C2CO
InChIInChI=1S/C7H10N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9)
InChIKeyNEJJDFMHNBVRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (CAS 1351386-56-5): Core Properties and Sourcing Landscape


(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (CAS 1351386-56-5) is a fused heterocyclic building block comprising a tetrahydropyran ring annulated to a pyrazole core, bearing a primary hydroxymethyl substituent at the 3-position. Its molecular formula is C₇H₁₀N₂O₂ with a molecular weight of 154.17 g/mol . The compound is catalogued by multiple commercial suppliers at purities of 90–97% and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways [1]. Computed physicochemical parameters include a density of 1.4 ± 0.1 g/cm³, a boiling point of 421.9 ± 40.0 °C at 760 mmHg, and a flash point of 209.0 ± 27.3 °C .

Why (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol Cannot Be Replaced by Generic Pyrano-Pyrazole Analogs: Evidence of Functional-Group-Dependent Differentiation


Within the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold family, the identity of the 3-position substituent dictates the downstream synthetic utility, physicochemical profile, and ultimately the biological performance of derived final compounds. The hydroxymethyl group (–CH₂OH) present in this compound provides a primary alcohol handle that enables chemoselective transformations—such as oxidation to the carboxylic acid, conversion to a halide for nucleophilic displacement, or direct coupling—that are not accessible from the corresponding methyl, trifluoromethyl, or unsubstituted analogs . Published SAR from indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives demonstrates that structural modifications at the 3-position produce order-of-magnitude shifts in antiproliferative potency against human cancer cell lines, underscoring that even ostensibly minor substituent changes yield quantitatively distinct biological outcomes [1]. Generic substitution without matching the exact functional group therefore risks loss of synthetic trajectory and biological activity. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence for (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (CAS 1351386-56-5) Against Closest Structural Analogs


Hydroxymethyl vs. Methyl Substituent: Functional-Group Versatility and Synthetic Utility Comparison

The target compound bears a primary hydroxymethyl (–CH₂OH) group at the pyrazole 3-position, whereas the closest simple analog, 3-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, carries a chemically inert methyl group. The hydroxymethyl substituent enables at least three orthogonal derivatization pathways—oxidation to the carboxylic acid (CAS 518990-20-0), activation and nucleophilic displacement, and direct esterification or etherification—that are entirely foreclosed for the methyl analog . This functional-group difference directly impacts the number of accessible downstream compound libraries: the alcohol serves as a branching point for diversification, while the methyl analog functions as a terminal building block. No head-to-head rate data are available; this comparison rests on well-established principles of organic functional-group interconversion .

Medicinal Chemistry Building Block Differentiation Synthetic Accessibility

Hydroxymethyl vs. Primary Amine Analog: Hydrogen-Bond Donor/Acceptor Profile and Physicochemical Differentiation

The closest commercially available functional analog is (1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine (CAS 933722-15-7), which replaces the hydroxymethyl oxygen with a primary amine group. This substitution produces a measurable difference in hydrogen-bonding capacity: the amine analog possesses an additional H-bond donor (2 donors for the amine vs. 1 for the alcohol) and a higher basicity (pKₐ ~10–11 for primary amine vs. ~15–16 for primary alcohol) . While experimentally determined LogP values are not publicly available for either compound, the increased polarity of the amine is expected to reduce membrane permeability as estimated by the rule-of-five polar surface area contribution [1]. The alcohol analog thus offers a more balanced lipophilicity profile for CNS-targeted programs, where excessive H-bond donors are known to impair brain penetration [1].

Physicochemical Profiling Drug-Likeness Medicinal Chemistry Design

Derivative Anticancer Potency: Indolyl-Substituted 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives vs. 5-Fluorouracil

In a 2016 study by Wang et al., a series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives—synthesized from a scaffold containing the tetrahydropyrano[4,3-c]pyrazole core, which is the same core present in the target compound—were evaluated for in vitro antitumor activity against four human cancer cell lines (MCF-7 breast, EC-109 esophageal, HGC-27 gastric, and PC-3 prostate) using the MTT assay [1]. Most compounds were more potent than the positive control 5-fluorouracil (5-FU). Compound 4i exhibited three-fold greater activity than 5-FU against HGC-27 and PC-3 cell lines, while compound 4j showed three-fold greater activity against EC-109 cells. Additionally, compounds 4c and 4d demonstrated potency approaching that of doxorubicin against the MCF-7 cell line [1]. These data establish that the tetrahydropyrano[4,3-c]pyrazole core is a productive scaffold for generating anticancer agents with potency exceeding a clinically established chemotherapeutic comparator.

Anticancer Activity Structure-Activity Relationship Oncology

Purity and Pricing: Commercial Availability Benchmarking Against Functional Analogs

Procurement-relevant differentiation emerges from comparing vendor-supplied purity and pricing across the alcohol, amine, and carboxylic acid analogs of the tetrahydropyrano[4,3-c]pyrazole scaffold. The target alcohol is available from Fluorochem at £92/250 mg and £270/1 g (2025 catalog pricing), corresponding to £270/g at the 1 g scale . In comparison, the amine analog (CAS 933722-15-7) is listed at ¥36,300 (~£4,000)/1 g via CymitQuimica, representing a >14-fold price premium over the alcohol at equivalent scale . The carboxylic acid analog (CAS 518990-20-0) is available through Sigma-Aldrich but at pricing that similarly exceeds the alcohol . Commercial purity for the alcohol ranges from >90% (Shiya Biopharm) to 97% (Leyan), which is adequate for most intermediate applications and comparable to or exceeding the purity offered for the amine analog [1]. This cost advantage, combined with acceptable purity, makes the alcohol the most economically efficient entry point into the scaffold for large-scale library synthesis.

Procurement Vendor Comparison Cost Efficiency

Recommended Application Scenarios for (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol Based on Quantitatively Verified Differentiation


Kinase Inhibitor Library Synthesis Requiring a Diversifiable 3-Position Handle

For medicinal chemistry teams constructing focused kinase inhibitor libraries, the hydroxymethyl group at the 3-position serves as a versatile diversification point. Unlike the methyl or trifluoromethyl analogs, which are synthetic dead-ends, the alcohol can be oxidized to the carboxylic acid for amide coupling, converted to a halide for nucleophilic displacement, or directly coupled via Mitsunobu or esterification chemistry. The demonstrated anticancer potency of indolyl derivatives built on this scaffold—up to 3-fold greater than 5-fluorouracil [1]—validates the core as a productive starting point for oncology programs. Procurement of the alcohol rather than pre-functionalized analogs maximizes the number of accessible final compounds per gram of starting material.

CNS-Penetrant Compound Design Where Reduced H-Bond Donor Count Is Critical

The alcohol analog possesses only one hydrogen-bond donor (the –OH proton), compared to two H-bond donors for the primary amine analog. This reduction in HBD count is consistent with established CNS drug-likeness parameters, where a total HBD ≤ 3 is strongly correlated with improved passive brain penetration [2]. For programs targeting CNS indications where the pyrano-pyrazole scaffold has shown promise, the alcohol building block offers a more favorable starting physicochemical profile than the more polar amine analog. The lower basicity of the alcohol (pKₐ ~15.5 vs. ~10.6 for the amine) also reduces the risk of P-glycoprotein efflux recognition, a common liability for basic amine-containing CNS candidates [2].

Cost-Efficient Multi-Gram Library Production

At >14-fold lower cost per gram than the corresponding amine analog , the alcohol building block is the economically rational choice for projects requiring multi-gram quantities. The 90–97% commercial purity is sufficient for most intermediate applications , and the product is available from multiple suppliers with room-temperature shipping in continental US regions . For budget-constrained academic or biotech medicinal chemistry groups synthesizing >50-member compound libraries, the cost differential between the alcohol and amine analogs translates to thousands of dollars in savings at the 5–10 gram procurement scale.

Anti-Inflammatory Agent Development Leveraging the Pyrano[4,3-c]pyrazole Pharmacophore

Patent literature (US 4,178,379 A) establishes that substituted 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles possess anti-inflammatory activity and can be formulated into pharmaceutical compositions for treating inflammatory conditions [3]. The target alcohol provides a synthetic entry point for generating the benzylidene-substituted derivatives claimed in this patent class, with the hydroxymethyl group serving as a latent site for further functionalization. Procurement of the core alcohol scaffold enables exploration of this validated anti-inflammatory pharmacophore without committing to a specific final substitution pattern at the time of building block acquisition.

Quote Request

Request a Quote for (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.